Tiliroside

Descripción general

Descripción

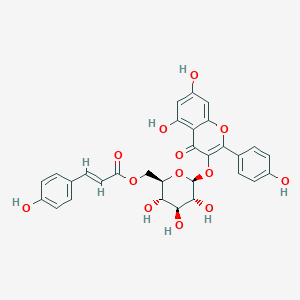

El tilirosido es un glucósido de flavonoide natural que se encuentra en varias plantas, incluidas las fresas, las frambuesas y los escaramujos. Es conocido por sus diversas actividades biológicas, incluidas las propiedades antiinflamatorias, antioxidantes y anticancerígenas . El compuesto se caracteriza por su estructura única, que incluye un esqueleto de kaempferol unido a una molécula de glucosa y un grupo cumaroilo .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El tilirosido se puede sintetizar mediante varios métodos, incluida la síntesis química y la extracción de fuentes naturales. Un método común implica la extracción de semillas de fresa desgrasadas mediante extracción acelerada con disolvente (ASE). Las condiciones óptimas para la ASE incluyen una temperatura de 65 °C, 63% de etanol en agua y cuatro ciclos de extracción . La fracción polifenólica extraída se purifica entonces mediante cromatografía líquida preparativa .

Métodos de producción industrial: La producción industrial de tilirosido normalmente implica la extracción a gran escala de materiales vegetales. El proceso incluye la molienda del material vegetal, la desgrasación y luego el uso de disolventes como el etanol para la extracción. El extracto se concentra y purifica entonces para obtener tilirosido con un alto rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones: El tilirosido experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Se sabe que inhibe enzimas como la α-amilasa y la anhidrasa carbónica XII, lo que indica su potencial para reacciones de inhibición enzimática .

Reactivos y condiciones comunes:

Oxidación: El tilirosido se puede oxidar utilizando reactivos como el peróxido de hidrógeno en condiciones suaves.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando borohidruro de sodio en metanol.

Sustitución: Las reacciones de sustitución suelen implicar nucleófilos como los iones hidróxido en soluciones acuosas.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas de tilirosido y compuestos sustituidos con varios grupos funcionales .

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Tiliroside exhibits significant anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.

- Mechanism of Action : Research indicates that this compound can inhibit the activation of inflammatory pathways, including the NLRP3 inflammasome. This suggests its potential utility in managing diseases with NLRP3-mediated inflammation, such as metabolic disorders and neurodegenerative diseases .

- Case Study : In a study involving lipopolysaccharide-induced acute kidney injury (AKI) in mice, this compound administration reduced markers of inflammation and oxidative stress while promoting autophagy. This protective effect was linked to modulation of the renin-angiotensin system within the kidneys .

Renoprotective Effects

This compound has demonstrated protective effects against kidney damage induced by various stressors.

- Research Findings : In a controlled study, this compound significantly improved renal function in mice subjected to LPS-induced AKI. Key indicators such as plasma creatinine and blood urea nitrogen levels were notably reduced, alongside histological improvements in kidney structure .

- Mechanistic Insights : The flavonoid’s action appears to involve the restoration of the ACE2/Angiotensin-(1–7) axis balance, which is crucial for mitigating renal injury during inflammatory responses .

Antidiabetic Effects

This compound has been shown to enhance glucose metabolism, suggesting its potential as an anti-diabetic agent.

- In Vitro Studies : this compound improved glucose consumption in insulin-resistant HepG2 cells, indicating its role in enhancing insulin sensitivity. This property could be beneficial for managing type 2 diabetes mellitus .

- Clinical Implications : Given the increasing prevalence of diabetes globally, this compound's ability to modulate glucose metabolism presents a promising avenue for therapeutic development.

Anticancer Activity

Recent studies have identified this compound as a potential inhibitor of cancer progression.

- Liver Cancer Research : this compound has been reported to suppress liver cancer development by acting as a novel inhibitor of carbonic anhydrase XII (CAXII). This action affects apoptotic pathways critical in cancer cell survival .

- Future Directions : The findings warrant further investigation into this compound’s role in cancer therapy, particularly concerning its mechanism of action against various types of tumors.

Antimicrobial Properties

This compound also exhibits antimicrobial activity against certain pathogens.

- Synergistic Effects : Studies have suggested that this compound may enhance the efficacy of conventional antibiotics against resistant strains of bacteria like Staphylococcus aureus. Its ability to act as a PBP2a or PBP4 inhibitor positions it as a valuable adjunct in antimicrobial therapy .

- Research Context : The exploration of this compound's antimicrobial properties is particularly relevant given the rising threat of antibiotic resistance.

Summary Table of Applications

Mecanismo De Acción

El tilirosido ejerce sus efectos a través de múltiples objetivos y vías moleculares:

Antiinflamatorio: Inhibe la producción de citoquinas y mediadores proinflamatorios modulando la vía del factor nuclear-kappa B (NF-κB).

Antioxidante: Elimina los radicales libres y aumenta la expresión de enzimas antioxidantes como la superóxido dismutasa.

Anticancerígeno: Funciona como un inhibidor de la anhidrasa carbónica XII, afectando el eje E2F1/E2F3/Caspasa-3, lo que lleva a la apoptosis en las células cancerosas.

Inhibición enzimática: Actúa como un inhibidor no competitivo de la α-amilasa, reduciendo la digestión de carbohidratos y la absorción de glucosa.

Comparación Con Compuestos Similares

El tilirosido es único entre los glucósidos de flavonoides debido a su estructura específica y sus actividades biológicas. Los compuestos similares incluyen:

Kaempferol: Comparte la misma estructura aglicona pero carece de los grupos glucosa y cumaroilo.

Quercetina: Otro flavonoide con propiedades antioxidantes similares pero con diferentes enlaces glucosídicos.

Rutina: Un glucósido de quercetina con actividades antioxidantes y antiinflamatorias similares pero con diferentes unidades de azúcar.

La combinación única de tilirosido de un esqueleto de kaempferol con glucosa y grupos cumaroilo contribuye a sus distintas actividades biológicas y potencial terapéutico .

Actividad Biológica

Tiliroside, a flavonoid glycoside found in various medicinal plants, has garnered attention for its diverse biological activities, particularly in the fields of oncology, infectious disease management, and metabolic disorders. This article synthesizes recent research findings on the biological activity of this compound, emphasizing its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Sources

This compound is primarily derived from plants such as S. angustifolia and Alcea biennis. Its chemical structure consists of a flavonoid backbone with a glycosyl moiety, which contributes to its bioactivity. The compound has been isolated and characterized using techniques like HPLC and NMR spectroscopy, confirming its purity and identity .

Anticancer Activity

Recent studies have highlighted this compound's potential as an anticancer agent, particularly against liver cancer.

- Mechanism of Action : this compound has been shown to inhibit Carbonic Anhydrase XII (CAXII), which is implicated in tumor progression. A study demonstrated that this compound reduced cell proliferation in liver cancer cell lines (Hep3B and SNU-449) with significant inhibition rates observed at concentrations of 20 µM to 40 µM over 96 hours .

- IC50 Values : The IC50 values for various liver cancer cell lines were reported as follows:

Antiprotozoal Activity

This compound exhibits significant antiprotozoal properties, particularly against Entamoeba histolytica and Giardia lamblia.

- In Vitro Efficacy : The compound demonstrated IC50 values of 17.5 µg/mL for E. histolytica and 17.4 µg/mL for G. lamblia, indicating strong inhibitory effects .

- Molecular Docking Studies : These studies revealed high binding affinities to key enzymes involved in protozoal metabolism, suggesting that this compound may disrupt protozoal energy production pathways .

Antidiabetic Properties

This compound has been investigated for its potential role in managing diabetes.

- Glucose Consumption Enhancement : In insulin-resistant HepG2 cell models, this compound derivatives significantly enhanced glucose uptake compared to controls treated with metformin. Notably, certain derivatives activated AMP-activated protein kinase (AMPK), a critical regulator of glucose metabolism .

- Quantitative Analysis : A study reported an IC50 value of 86.203 ± 6.323 µg/mL for this compound's anti-diabetic effects, demonstrating its potential as a therapeutic agent in diabetes management .

Additional Biological Activities

This compound also exhibits other notable biological activities:

- Antioxidant Activity : this compound has shown the ability to scavenge free radicals, contributing to its protective effects against oxidative stress .

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Summary of Findings

The following table summarizes the biological activities and associated IC50 values of this compound:

Case Studies and Future Directions

The promising results from various studies suggest that this compound could be developed into novel therapeutic agents for cancer treatment, infectious diseases, and metabolic disorders. Further clinical trials are necessary to validate these findings and explore the full potential of this compound in medical applications.

Propiedades

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O13/c31-16-6-1-14(2-7-16)3-10-22(35)40-13-21-24(36)26(38)27(39)30(42-21)43-29-25(37)23-19(34)11-18(33)12-20(23)41-28(29)15-4-8-17(32)9-5-15/h1-12,21,24,26-27,30-34,36,38-39H,13H2/b10-3+/t21-,24-,26+,27-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGGLGXQSFURLP-VWMSDXGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601021936 | |

| Record name | Tiliroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20316-62-5 | |

| Record name | Tiliroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20316-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiliroside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020316625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiliroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TILIROSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15M04TXR9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.